Cas no 2386898-59-3 (tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate)

Tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl-substituted tetrahydropyran ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the hydroxyl and oxane moieties offer versatile functionalization sites. Its rigid, stereodefined structure makes it suitable for asymmetric synthesis and scaffold modification. The compound’s high purity and well-characterized properties ensure reproducibility in complex synthetic routes, supporting applications in medicinal chemistry and drug discovery.
tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate structure
2386898-59-3 structure
Product Name:tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate
CAS No:2386898-59-3
MF:C15H27NO4
MW:285.379184961319
CID:5175030
PubChem ID:165769472
Update Time:2025-05-26

tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate
    • 2386898-59-3
    • EN300-215837
    • INDEX NAME NOT YET ASSIGNED
    • Inchi: 1S/C15H27NO4/c1-14(2,3)20-13(17)16-8-5-6-12(16)11-10-19-9-7-15(11,4)18/h11-12,18H,5-10H2,1-4H3
    • InChI Key: YIKITIBRSPHJBD-UHFFFAOYSA-N
    • SMILES: O1CCC(C)(C(C1)C1CCCN1C(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 285.19400834g/mol
  • Monoisotopic Mass: 285.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 59Ų

Experimental Properties

  • Density: 1.125±0.06 g/cm3(Predicted)
  • Boiling Point: 399.2±37.0 °C(Predicted)
  • pka: 14.56±0.40(Predicted)

tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate

tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate (CAS No. 2386898-59-3): A Comprehensive Overview

tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate (CAS No. 2386898-59-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TBHMP, is a tert-butyl ester derivative of a pyrrolidine ring, featuring a unique 4-hydroxy-4-methyloxan-3-yl substituent. The intricate structure of TBHMP makes it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The CAS number 2386898-59-3 serves as a unique identifier for this compound, facilitating its tracking and reference in scientific literature and databases. The chemical formula of tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate is C15H27NO5, and its molecular weight is approximately 301.37 g/mol. The compound is characterized by its high purity and stability, making it suitable for use in both laboratory research and industrial applications.

Recent advancements in the synthesis and application of tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate have highlighted its potential in the development of novel therapeutic agents. One of the key areas of interest is its role as a building block in the synthesis of compounds with anti-inflammatory and neuroprotective properties. Studies have shown that derivatives of TBHMP can effectively modulate signaling pathways involved in inflammation and neurodegeneration, offering promising avenues for the treatment of conditions such as Alzheimer's disease and multiple sclerosis.

The pyrrolidine ring in tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate plays a crucial role in conferring specific biological activities. Pyrrolidines are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the 4-hydroxy-4-methyloxan-3-yl substituent further enhances the compound's bioactivity by introducing additional functional groups that can participate in hydrogen bonding and other non-covalent interactions.

In addition to its therapeutic potential, tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate has been explored for its utility as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools in organic synthesis, enabling the selective formation of enantiomerically pure compounds. The chiral nature of TBHMP makes it an attractive candidate for use in enantioselective reactions, where it can help control the stereochemistry of the final product.

The synthesis of tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate typically involves multi-step processes, including the formation of the pyrrolidine ring and the introduction of the hydroxy and methoxy groups. Recent research has focused on optimizing these synthetic routes to improve yield and reduce costs. For example, one study reported a highly efficient method for synthesizing TBHMP using palladium-catalyzed cross-coupling reactions, which significantly enhanced the overall efficiency of the process.

The physical properties of tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate are also noteworthy. It is a white crystalline solid with a melting point ranging from 75 to 77°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it easy to handle and process in both laboratory and industrial settings.

In terms of safety, tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate is generally considered safe when handled under appropriate conditions. However, like many organic compounds, it should be stored away from heat sources and incompatible materials to prevent degradation or potential hazards. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The future prospects for tert-butyl 2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidine-1-carboxylate are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. For instance, recent studies have explored its role in drug delivery systems, where it can be used to enhance the bioavailability and efficacy of other active pharmaceutical ingredients (APIs). Additionally, there is growing interest in using TBHMP as a scaffold for developing novel drug candidates with improved pharmacological profiles.

In conclusion, tert-butyl 2-(4-hydroxy-4-methyloxan-3-y l)pyrrolidine -1-carbox ylate (CAS No . 2386898 -59 -3) represents an important molecule with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structure and versatile properties make it a valuable tool for scientists working on the development of new therapeutic agents and advanced synthetic methods.

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